molecular formula C8H7N5O2S B1507422 Boc-ThionoGly-1-(6-nitro)benzotriazolide CAS No. 436154-59-5

Boc-ThionoGly-1-(6-nitro)benzotriazolide

Cat. No.: B1507422
CAS No.: 436154-59-5
M. Wt: 237.24 g/mol
InChI Key: UJQZVSPRRUITEG-UHFFFAOYSA-N
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Description

Boc-ThionoGly-1-(6-nitro)benzotriazolide is a useful research compound. Its molecular formula is C8H7N5O2S and its molecular weight is 237.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Boc-ThionoGly-1-(6-nitro)benzotriazolide is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, including cytotoxicity, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound is characterized by the presence of a benzotriazole moiety, which is known for its versatile biological behavior. The compound's structure can be represented as follows:

  • Chemical Formula : C₈H₇N₅O₂S
  • Molecular Weight : 227.24 g/mol

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic properties against various cancer cell lines. For instance, a study reported the compound's ability to suppress the survival of tumorigenic cells with IC₅₀ values ranging from 22 to 26 μM . The compound was particularly effective against cells with a benzimidazole ring, showcasing a marked increase in cytotoxicity when compared to other derivatives lacking this structure.

Table 1: Cytotoxic Effects of this compound

Cell LineIC₅₀ (μM)Effect Description
Hek-29322Significant reduction in cell viability
Tumor Cells26Strong antiproliferative activity

Antimicrobial and Antiparasitic Activity

Benzotriazole derivatives, including this compound, have demonstrated notable antimicrobial and antiparasitic effects. Studies have shown that compounds within this class exhibit activity against various pathogens, including Entamoeba histolytica and Trypanosoma cruzi.

  • Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties, with results indicating moderate effectiveness against a range of bacterial strains .
  • Antiparasitic Activity : In vitro assays revealed that this compound significantly inhibited the growth of Trypanosoma cruzi, with dose-dependent effects observed at concentrations of 25 μg/mL and 50 μg/mL .

Table 2: Antiparasitic Activity of this compound

ParasiteConcentration (μg/mL)% Growth Inhibition
Entamoeba histolytica2550%
Trypanosoma cruzi5064%

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The compound's structure allows it to act as an effective inhibitor of tubulin polymerization, which is crucial for cell division in cancer cells . Additionally, the presence of the nitro group may enhance its reactivity towards biological targets, increasing its potency.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Cytotoxicity Against Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent.
  • Antiparasitic Efficacy : Research involving Trypanosoma cruzi showed that this compound could significantly reduce parasite viability, indicating its potential application in treating Chagas disease.
  • Antimicrobial Properties : Investigations into the antimicrobial effects revealed that this compound could serve as a lead candidate for developing new antibiotics or antifungals.

Properties

IUPAC Name

2-amino-1-(6-nitrobenzotriazol-1-yl)ethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2S/c9-4-8(16)12-7-3-5(13(14)15)1-2-6(7)10-11-12/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQZVSPRRUITEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)C(=S)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733813
Record name 2-Amino-1-(6-nitro-1H-benzotriazol-1-yl)ethane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436154-59-5
Record name 2-Amino-1-(6-nitro-1H-benzotriazol-1-yl)ethane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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